molecular formula C10H7F3O B11901155 6,7,8-Trifluoro-2-tetralone CAS No. 808144-34-5

6,7,8-Trifluoro-2-tetralone

Cat. No.: B11901155
CAS No.: 808144-34-5
M. Wt: 200.16 g/mol
InChI Key: ZEPKQIMKMVIHDQ-UHFFFAOYSA-N
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Description

6,7,8-Trifluoro-2-tetralone is a fluorinated organic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. The incorporation of fluorine atoms, particularly in the aromatic ring, is a well-established strategy in drug design. Fluorine can significantly influence a molecule's properties, often enhancing its metabolic stability, membrane permeability, and binding affinity to biological targets . This makes fluorinated intermediates like this compound crucial for developing new bioactive molecules. This compound is specifically engineered as a key synthetic precursor. The tetralone core provides a rigid scaffold that can be further functionalized, while the strategic trifluoro substitution pattern is highly relevant for the synthesis of complex fluorinated structures. Researchers may utilize this compound in various metal-catalyzed cross-coupling reactions, carbonyl chemistry, or cyclization processes to create novel compounds for screening against biological targets . Its primary research applications lie in the exploration and development of new pharmaceutical candidates, where it can be used to systematically study structure-activity relationships (SAR). Intended Use and Handling: This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not to be used as drugs, cosmetics, or for any other commercial or diagnostic purposes . They are exempt from many regulatory controls required for in vitro diagnostic (IVD) or therapeutic agents, and their use in clinical diagnostics poses risks to patients and laboratories . Researchers are responsible for ensuring compliance with all applicable regulations and for conducting their own validation to determine the compound's suitability for specific research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

808144-34-5

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

6,7,8-trifluoro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H7F3O/c11-8-3-5-1-2-6(14)4-7(5)9(12)10(8)13/h3H,1-2,4H2

InChI Key

ZEPKQIMKMVIHDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C(=C2CC1=O)F)F)F

Origin of Product

United States

Synthetic Methodologies for 6,7,8 Trifluoro 2 Tetralone and Analogues

De Novo Synthesis Approaches to the Tetralone Core

The de novo synthesis of the 6,7,8-trifluoro-2-tetralone core involves the construction of the bicyclic dihydronaphthalene system with the fluorine atoms already incorporated into the aromatic ring. This typically involves intramolecular ring-closing reactions or annulation strategies.

Ring-Closing Reactions and Annulation Strategies

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of tetralones. wikipedia.orgorganic-chemistry.org This reaction involves the cyclization of a substituted phenylalkanoic acid or its corresponding acyl halide in the presence of a strong acid catalyst. For the synthesis of this compound, a plausible precursor would be a 3-(trifluorophenyl)propanoic acid derivative. The key challenge lies in the synthesis of the appropriately substituted trifluorophenyl precursor.

One potential route could begin with the Friedel-Crafts acylation of a trifluorinated benzene (B151609) derivative with succinic anhydride (B1165640) to introduce the required four-carbon chain. vedantu.com Subsequent reduction of the resulting keto acid, for example through a Clemmensen or Wolff-Kishner reduction, would yield the trifluorophenylbutanoic acid. organic-chemistry.org Finally, an intramolecular Friedel-Crafts acylation of this butanoic acid derivative would lead to the formation of the desired trifluorinated tetralone ring system. The regioselectivity of the initial Friedel-Crafts reaction on the trifluorinated benzene ring would be a critical factor in determining the final substitution pattern of the tetralone.

Annulation reactions, which involve the formation of a new ring onto an existing one, provide another strategic approach. The Robinson annulation, a classic method for forming six-membered rings, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. sigmaaldrich.comgoogle.com In the context of this compound synthesis, this could potentially involve the reaction of a suitably substituted trifluorinated cyclic ketone with an α,β-unsaturated ketone. However, the availability of the required trifluorinated starting materials can be a limiting factor.

Strategies for Constructing the Dihydronaphthalene Skeleton

The dihydronaphthalene skeleton is the core structure of tetralones. Besides intramolecular cyclizations, cycloaddition reactions such as the Diels-Alder reaction can be employed to construct this bicyclic system. nih.govmit.edu A potential strategy could involve the [4+2] cycloaddition of a diene containing a trifluorinated aromatic ring with a suitable dienophile. Subsequent functional group manipulations of the resulting cycloadduct could then lead to the desired 2-tetralone (B1666913). The success of this approach is highly dependent on the reactivity and accessibility of the required fluorinated diene.

Regioselective Introduction of Fluorine Atoms

An alternative and often more practical approach to synthesizing fluorinated tetralones is the direct fluorination of a pre-existing tetralone core. This strategy relies on the ability to control the regioselectivity of the fluorination reaction to introduce fluorine atoms at the desired positions.

Electrophilic Fluorination Techniques

Electrophilic fluorination is a powerful method for the direct introduction of fluorine into organic molecules. wikipedia.org This technique utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). acsgcipr.org For cyclic ketones like 2-tetralone, fluorination typically occurs at the α-position to the carbonyl group via an enol or enolate intermediate. sapub.org

A variety of N-F reagents have been developed for electrophilic fluorination due to their relative stability, ease of handling, and tunable reactivity. rsc.orgacs.orgresearchgate.net Among the most commonly used are Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). mdpi.comalfa-chemistry.com

Selectfluor® is a highly effective and versatile electrophilic fluorinating agent that has been successfully employed in the fluorination of tetralone derivatives. researchgate.netnih.gov The reaction of 2-tetralone with Selectfluor® typically yields α-fluorinated products. researchgate.net The regioselectivity of the fluorination can be influenced by the reaction conditions and the specific structure of the tetralone substrate.

NFSI is another widely used N-F reagent for electrophilic fluorination. juniperpublishers.com It is known for its ability to fluorinate a wide range of substrates, including ketones. juniperpublishers.com The reactivity of NFSI can be modulated by the choice of solvent and the presence of catalysts.

The table below summarizes some of the key N-F electrophilic fluorinating reagents.

Reagent NameAbbreviationStructureKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®[F-TEDA-CH₂Cl][BF₄]₂Highly reactive, commercially available, broad substrate scope. mdpi.com
N-FluorobenzenesulfonimideNFSI(PhSO₂)₂NFCrystalline solid, relatively stable, effective for fluorinating a variety of nucleophiles. juniperpublishers.com

The mechanism of electrophilic fluorination of ketones with N-F reagents has been the subject of considerable investigation. sapub.orgcore.ac.uk It is generally accepted that the reaction proceeds through an enol or enolate intermediate. sapub.org The nucleophilic double bond of the enol attacks the electrophilic fluorine atom of the N-F reagent. sapub.org

Two main mechanistic pathways have been proposed: a polar two-electron process (Sₙ2-type) and a single-electron transfer (SET) mechanism. wikipedia.orgcore.ac.uk In the polar mechanism, the enol directly attacks the fluorine atom, leading to the formation of a C-F bond and the displacement of the nitrogen-containing leaving group in a single step. core.ac.uk Evidence for this pathway includes the observation of stereospecific outcomes in certain reactions. wikipedia.org

The SET mechanism involves an initial electron transfer from the enol to the N-F reagent, generating a radical cation and the N-F radical anion. core.ac.uk Subsequent fluorine atom transfer and further steps then lead to the final fluorinated product. The operative mechanism can depend on the specific N-F reagent, the substrate, and the reaction conditions. acs.org For the fluorination of enol esters of tetralone derivatives with Selectfluor, kinetic studies have provided strong evidence for a polar two-electron process. core.ac.uk

Control of Mono- and Difluorination Pathways

Achieving selective mono- or difluorination of tetralone and related dicarbonyl compounds is a significant synthetic challenge. The control over these pathways is largely dictated by the kinetics of keto-enol tautomerism and the subsequent fluorination of the enol intermediate. researchgate.net The introduction of a single fluorine atom at the α-position of a ketone can alter the acidity and enolization rate, often making the second fluorination competitive.

Research into 1,3-dicarbonyl systems has provided quantitative data on how to influence these pathways. Key factors include the choice of fluorinating agent and the presence of additives that can accelerate enolization. researchgate.net For instance, kinetic studies have revealed the quantitative effects of an initial α-fluorination on the nucleophilicity of the resulting enol towards different electrophilic fluorinating agents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI). researchgate.net Additives such as water can significantly accelerate the enolization process, particularly for the 2-fluoro-1,3-dicarbonyl systems, which has direct implications for controlling the formation of α,α-difluoroketonic compounds. researchgate.net By carefully selecting the reaction conditions and reagents, chemists can favor either the mono- or difluorinated product.

Table 1: Factors Influencing Mono- vs. Difluorination

FactorEffect on FluorinationRationale
Fluorinating Agent Agents with different electrophilicity (e.g., Selectfluor™ vs. NFSI) react at different rates with fluoro- and non-fluoro-enols.The nucleophilicity of the enol is altered by the first fluorine substitution, affecting its reactivity with the electrophilic fluorine source. researchgate.net
Reaction Additives Additives like water can accelerate enolization rates.Faster enolization of the monofluorinated intermediate can promote difluorination. researchgate.net
Substrate Structure The electronic and steric properties of the tetralone precursor influence enol stability and formation rate.Substituents on the aromatic ring or aliphatic chain can modulate the kinetics of tautomerism.

Nucleophilic Fluorination Methods

Nucleophilic fluorination is a fundamental strategy for forming carbon-fluorine bonds, typically involving the displacement of a leaving group by a fluoride (B91410) ion (F⁻) via an SN2 or SNAr mechanism. acsgcipr.org This approach can be applied to the synthesis of fluorinated tetralones by using a precursor with a suitable leaving group (e.g., a halide or a sulfonate) at the desired position.

Common nucleophilic fluoride sources include simple metal salts like potassium fluoride (KF) and caesium fluoride (CsF), as well as tetra-alkylammonium salts such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The reactivity of the fluoride ion is highly dependent on the solvent and the presence of water; polar aprotic solvents like acetonitrile (B52724) or DMSO are often used, and anhydrous conditions are crucial as water can solvate the fluoride ion, reducing its nucleophilicity. acsgcipr.org For the synthesis of aryl fluorides, such as those on the aromatic ring of a tetralone, the Balz-Schiemann reaction, which proceeds through an aryl diazonium salt, is a classic method. acsgcipr.org The Finkelstein reaction, a halide exchange process, provides a framework for converting alkyl halides to alkyl fluorides, a method applicable to the aliphatic portion of a tetralone precursor. ucla.edu

Tandem Fluorination-Cyclization Reactions

Tandem, or cascade, reactions offer an efficient route to complex molecules like fluorinated tetralones by combining multiple transformations into a single synthetic operation. A tandem fluorination-cyclization strategy allows for the concurrent introduction of fluorine and the construction of the bicyclic tetralone core.

One such approach involves an organocatalyzed intramolecular oxa-Michael addition followed by an electrophilic fluorination. nih.gov This type of tandem reaction can be used to synthesize chiral fluorinated flavanones, which are structural analogues of tetralones, demonstrating the potential of this strategy. nih.gov Another relevant strategy is the copper-catalyzed fluoroalkylation-cyclization of alkenes and alkynes. nih.govresearchgate.net This method uses a hypervalent iodine-based fluoroalkylating reagent to generate a radical that subsequently cyclizes to form a fluorinated heterocyclic product. A similar conceptual approach could be adapted for the synthesis of fluorinated tetralones, where an appropriately designed substrate undergoes fluorination followed by an intramolecular cyclization to form the tetralone ring system.

Stereoselective Synthetic Approaches

The synthesis of enantiomerically pure fluorinated tetralones is of high interest for pharmaceutical applications. Stereoselective methods aim to control the three-dimensional arrangement of atoms, producing a single desired stereoisomer.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis is a powerful tool for inducing chirality during the synthesis of fluorinated tetralones. This involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Both metal-based and organocatalytic systems have been successfully employed for the enantioselective fluorination of tetralone derivatives.

The electrophilic fluorination of α-aryl-tetralones has been achieved with high yields and good enantioselectivity using a combination of cinchonine-derived alkaloids and Selectfluor. ua.esresearchgate.net Chiral phosphoric acids have also been used as organocatalysts, functioning as chiral anion phase-transfer catalysts to control the stereochemical outcome of the fluorination.

Transition metal catalysis offers another robust avenue. Chiral palladium complexes, for instance, have been used for the enantioselective fluorination of 3-substituted oxindoles, which are structurally related to tetralones, achieving excellent enantioselectivities (up to 96% ee). nih.gov Similarly, nickel complexes with chiral ligands like DBFOX-Ph have demonstrated extremely high levels of enantioselectivity (93–99% ee) in the fluorination of cyclic β-ketoesters. nih.gov These methods rely on the formation of a chiral metal enolate, which creates a rigid chiral environment around the substrate, directing the attack of the electrophilic fluorinating agent to one face of the molecule. nih.gov

Table 2: Examples of Asymmetric Catalysis in the Fluorination of Tetralone Analogues

Catalyst SystemSubstrate TypeFluorinating AgentYieldEnantioselectivity (ee)
Cinchonine / Selectfluorα-Aryl-tetralonesSelectfluorUp to >98%Up to 74% ua.esresearchgate.net
Chiral Palladium Complex3-Substituted OxindolesNFSIGood75–96% nih.gov
Ni(ClO₄)₂ / DBFOX-PhCyclic β-ketoestersNFSIHigh93–99% nih.gov
Chiral Phosphoric AcidEnamidesSelectfluor--

Dynamic Kinetic Resolution in Tetralone Synthesis

Dynamic kinetic resolution (DKR) is a highly efficient strategy for converting a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org This process combines a rapid, reversible racemization of the starting material with a slower, irreversible kinetic resolution step that selectively reacts with one enantiomer. wikipedia.orgmdpi.com The continuous racemization of the unreacted enantiomer allows for a theoretical yield of 100% of the desired chiral product. wikipedia.org

While direct examples of DKR applied to this compound are not prominent, the principle has been successfully applied to related structures, suggesting its potential for tetralone synthesis. For example, DKR has been used in the asymmetric transfer hydrogenation of β-aryl α-keto esters, generating three contiguous stereocenters with high diastereoselectivity. nih.gov Another application is the stereoselective fluoroalkylation of imines to produce chiral β-fluoro amines, where the high stereoselectivity is attributed to the dynamic kinetic resolution of the participating α-fluoro carbanions. cas.cn A similar strategy could be envisioned for a racemic fluorinated tetralone precursor that can be racemized in situ (e.g., through enolization at a chiral center) while a chiral catalyst selectively promotes a reaction (e.g., reduction or derivatization) on one enantiomer.

Derivatization of Existing Tetralone Precursors

An alternative to building the fluorinated tetralone core from acyclic precursors is to start with an existing tetralone or a closely related precursor and introduce the fluorine atoms in a later step. This approach is common in medicinal chemistry for late-stage functionalization.

Several fluorinated and trifluoromethylated indanone and tetralone derivatives have been prepared through selective fluorinations of pre-formed cyclic ketones. semanticscholar.org This strategy allows for the regioselective introduction of fluorine. For instance, the synthesis of a tetralone core has been achieved starting from 1,3,5-trifluorobenzene. semanticscholar.org The precursor underwent a series of derivatization steps, including a nucleophilic aromatic substitution (SNAr) reaction, lithiation, and addition to an epoxide, ultimately leading to a difluorodienone which served as the precursor for the tetralone core. semanticscholar.org This multi-step process highlights how existing fluorinated aromatic compounds can be elaborated into more complex structures like this compound.

Functional Group Interconversions on Tetralone Substrates

Functional group interconversion on a pre-formed tetralone ring is a common strategy for the synthesis of diverse analogues. A key transformation in the context of fluorinated tetralones is the selective introduction of fluorine atoms at positions alpha to the carbonyl group.

Electrophilic fluorination is a primary method for achieving this transformation. Reagents such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the direct fluorination of a variety of aromatic and carbonyl compounds under mild conditions. worldscientific.comresearchgate.netwikipedia.org The mechanism of electrophilic fluorination with N-F reagents like Selectfluor™ is a subject of ongoing investigation, with evidence suggesting either a polar SEAr (for aromatic substrates) or a single-electron transfer (SET) pathway. researchgate.netrsc.orgresearchgate.net For tetralone substrates, the reaction proceeds via the enol or enolate, which acts as the nucleophile.

The general scheme for the α-fluorination of a 2-tetralone is presented below:

Table 1: General Scheme for α-Fluorination of 2-Tetralone

Reactant Reagent Product
2-TetraloneSelectfluor™1-Fluoro-2-tetralone and/or 3-Fluoro-2-tetralone

This table illustrates a representative functional group interconversion on a tetralone substrate. The regioselectivity of the fluorination can be influenced by the reaction conditions and the specific structure of the tetralone.

While this method is generally applicable for introducing fluorine at the C-1 or C-3 positions of the tetralone core, its application to a substrate already bearing a trifluoro-substitution pattern on the aromatic ring, such as this compound, would yield tetra- or poly-fluorinated analogues. The reactivity of the enol or enolate would be influenced by the strongly electron-withdrawing nature of the existing trifluorinated ring.

Introduction of the Trifluoro-Substitution Pattern via Multi-Step Synthesis

The de novo construction of the this compound molecule necessitates a multi-step approach, typically starting from a commercially available trifluorinated aromatic precursor. A plausible synthetic strategy involves the formation of a suitably substituted phenylacetic acid derivative followed by a cyclization step to form the tetralone ring.

A potential synthetic route could commence with 1,2,3-trifluorobenzene (B74907). The key steps would involve the introduction of a carboxymethyl group to form 3,4,5-trifluorophenylacetic acid, followed by a cyclization sequence. The synthesis of fluorinated phenylacetic acids has been reported through various methods. thieme-connect.comgoogle.comgoogle.com

Once the 3,4,5-trifluorophenylacetic acid intermediate is obtained, it can be converted to the corresponding 2-tetralone. A clean chemistry approach for the synthesis of 2-tetralones involves the direct reaction of a substituted phenylacetic acid with a 1-alkene in a system of trifluoroacetic anhydride (TFAA) and phosphoric acid. nih.gov This process involves the in situ formation of a mixed anhydride, which then acylates the alkene, followed by an intramolecular Friedel-Crafts cycloalkylation to furnish the 2-tetralone. nih.govwikipedia.orgbeilstein-journals.org

A proposed multi-step synthesis is outlined in the following table:

Table 2: Proposed Multi-Step Synthesis of this compound

Step Starting Material Reagents and Conditions Intermediate/Product Reaction Type
11,2,3-Trifluorobenzene(Not specified in search results)3,4,5-Trifluorophenylacetic acidIntroduction of carboxymethyl group
23,4,5-Trifluorophenylacetic acidEthylene, Trifluoroacetic anhydride (TFAA), Phosphoric acidThis compoundAcylation-Cycloalkylation

This table outlines a hypothetical synthetic pathway. The specific conditions for the introduction of the carboxymethyl group onto 1,2,3-trifluorobenzene would require further investigation but would likely involve multiple steps.

The success of the final intramolecular Friedel-Crafts cyclization step would be dependent on the reactivity of the trifluorinated aromatic ring. The strongly deactivating nature of the three fluorine atoms could present a challenge for this electrophilic aromatic substitution reaction. Alternative cyclization strategies, such as those involving the generation of a side-chain carbocation followed by intramolecular trapping, could also be explored. beilstein-journals.orgnih.govrsc.org

Reactivity and Reaction Pathways of Trifluorinated Tetralone Systems

Transformations of the Ketone Moiety

The ketone group in 6,7,8-trifluoro-2-tetralone is a primary site for chemical modification, allowing for reductions, oxidations, and substitutions at the alpha-position.

The carbonyl group of this compound can undergo reduction to form the corresponding secondary alcohol, 6,7,8-trifluoro-1,2,3,4-tetrahydronaphthalen-2-ol. Standard reducing agents are effective for this transformation. savemyexams.com More vigorous reduction methods can lead to the complete removal of the carbonyl oxygen to yield 1,2,3,4-tetrahydro-5,6,7-trifluoronaphthalene.

Commonly used reagents for these reductions include:

Sodium borohydride (B1222165) (NaBH₄) : A mild reducing agent that selectively reduces the ketone to a secondary alcohol. savemyexams.com

Lithium aluminum hydride (LiAlH₄) : A more powerful reducing agent that also yields the secondary alcohol. libretexts.org

Wolff-Kishner or Clemmensen reduction : These methods are employed for the complete deoxygenation of the ketone to an alkane. The Wolff-Kishner reaction uses hydrazine (B178648) (NH₂NH₂) and a strong base at high temperatures, while the Clemmensen reduction uses amalgamated zinc and hydrochloric acid. masterorganicchemistry.com

The oxidation of the benzylic position of tetralones to α-tetralones is a known transformation, often utilizing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org However, for this compound, which is already a ketone, further oxidation would likely involve cleavage of the ring system under harsh conditions.

Table 1: Carbonyl Reduction Reactions

Starting Material Reagent(s) Product Reaction Type
This compound NaBH₄ or LiAlH₄ 6,7,8-Trifluoro-1,2,3,4-tetrahydronaphthalen-2-ol Carbonyl Reduction
This compound NH₂NH₂, KOH, heat 1,2,3,4-Tetrahydro-5,6,7-trifluoronaphthalene Deoxygenation
This compound Zn(Hg), HCl 1,2,3,4-Tetrahydro-5,6,7-trifluoronaphthalene Deoxygenation

Like other ketones, this compound can form an enol or an enolate anion at the alpha-carbons (C1 and C3). The acidity of the α-hydrogens is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. masterorganicchemistry.com The three fluorine atoms on the aromatic ring also exert a significant electron-withdrawing inductive effect, which is expected to further increase the acidity of the α-protons compared to non-fluorinated tetralones.

Enolates are key intermediates in many reactions and can be formed by treating the ketone with a suitable base. masterorganicchemistry.comuni-muenchen.de The choice of base determines whether the kinetic or thermodynamic enolate is formed, although for a symmetrical ketone like 2-tetralone (B1666913), the situation is simpler than for unsymmetrical ketones. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to generate enolates quantitatively. uni-muenchen.de

The enolate of this compound can act as a nucleophile, reacting with various electrophiles to form α-substituted products. msu.edu

α-Alkylation : The enolate can be alkylated using alkyl halides. This reaction forms a new carbon-carbon bond at the position alpha to the carbonyl group. The synthesis of α-aryl-α-tetralones via palladium-catalyzed α-arylation of α-tetralones has been reported. researchgate.netresearchgate.net This methodology could likely be applied to the trifluorinated analogue.

α-Halogenation : The direct α-fluorination of tetralones can be achieved using electrophilic fluorinating agents like Selectfluor®. researchgate.netnih.gov Given that this compound already possesses a highly fluorinated aromatic ring, further fluorination at the α-position would yield compounds with an exceptionally high fluorine content.

Table 2: Representative Alpha-Substitution Reactions

Reaction Type Reagent(s) Product Type

Reactions Involving the Fluorinated Aromatic Ring

The trifluorinated benzene (B151609) ring's reactivity is dominated by the strong electron-withdrawing properties of the fluorine atoms.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring. msu.edumasterorganicchemistry.com The presence of three highly electronegative fluorine atoms and the deactivating ketone group makes the aromatic ring of this compound extremely electron-deficient. These groups strongly deactivate the ring towards electrophilic attack. rsc.org

Therefore, standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are expected to be very difficult and would require harsh reaction conditions, if they proceed at all. The high deactivation suggests that such reactions are generally not a viable pathway for further functionalization of the aromatic ring.

In contrast to its inertness toward electrophiles, the electron-deficient nature of the fluorinated ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this reaction, a nucleophile attacks the aromatic ring and displaces one of the leaving groups, in this case, a fluoride (B91410) ion. The reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com

In this compound, all three fluorine atoms, along with the ketone group, contribute to activating the ring for SNAr. Nucleophilic attack is generally favored at positions para or ortho to a strong electron-withdrawing group. In this system, the C7 fluorine is para to the C4a-carbonyl linkage (through the ring), and the C6 and C8 fluorines are ortho to it. Attack by a nucleophile (e.g., alkoxides, amines) would likely lead to the displacement of one of the fluorine atoms. The high degree of activation in polyfluoroaromatic compounds makes them excellent substrates for SNAr reactions. nih.govacs.orgunimib.it

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. organic-chemistry.org this compound serves as a versatile substrate for several such reactions.

Alkylation and arylation reactions at the α-position of the ketone are fundamental transformations. The enolate of this compound, can be generated and subsequently reacted with various electrophiles. For instance, α-arylation of similar tetralone systems has been achieved using palladium-catalyzed cross-coupling reactions. ntu.edu.sgnih.gov These reactions often employ a palladium catalyst in combination with a suitable ligand, such as (R)-BINAP or Difluorphos, and a base to generate the enolate. ntu.edu.sgnih.gov The reaction conditions, including the choice of solvent and base, can be optimized to achieve high yields and enantioselectivities. nih.gov For example, the arylation of 2-methyl-1-tetralone (B119441) with chloroarenes has been demonstrated with high enantiomeric excess (90-99%) using a Ni(COD)2/(R)-BINAP catalyst system. nih.gov

Furthermore, meta-C–H alkylation and arylation of tetralone derivatives have been reported using a palladium catalyst and a modified norbornene mediator. nih.gov This method allows for the introduction of alkyl and aryl groups at a position that is typically less reactive.

Cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic systems. libretexts.org The tetralone scaffold can participate in these reactions, either as the diene or dienophile component, although specific examples involving this compound are not extensively documented. However, the general reactivity of tetralones suggests their potential in such transformations. semanticscholar.org For instance, Diels-Alder reactions involving tetralone derivatives have been used to construct complex polycyclic frameworks. semanticscholar.org

1,3-Dipolar cycloadditions are another class of reactions that can be envisioned with this compound derivatives. mdpi.com For example, the reaction of a tetralone-derived enamine with a suitable 1,3-dipole could lead to the formation of five-membered heterocyclic rings.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly versatile for forming carbon-carbon bonds. sigmaaldrich.combeilstein-journals.org While direct cross-coupling at the fluorinated aromatic ring of this compound would be challenging, derivatization of the ketone can provide a handle for such reactions. For example, conversion of the ketone to an enol triflate would furnish a substrate suitable for Suzuki-Miyaura coupling. The Suzuki-Miyaura cross-coupling of potassium trifluoroboratoketohomoenolates with aryl chlorides has been demonstrated, although aromatic ketohomoenolates proved to be more challenging substrates. nih.gov

Reductive cross-electrophile couplings, often nickel-catalyzed, provide another avenue for C(sp2)-C(sp3) bond formation and could be applicable to derivatives of this compound. tcichemicals.com

Advanced Spectroscopic Characterization and Structural Elucidation of 6,7,8 Trifluoro 2 Tetralone

Mass Spectrometry (MS)

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments upon ionization. In the case of 6,7,8-Trifluoro-2-tetralone, electron impact (EI) ionization would typically be employed, leading to the formation of a molecular ion (M•+) and a series of fragment ions. The fragmentation pattern is a unique fingerprint that allows for detailed structural confirmation.

The molecular ion peak would confirm the molecular weight of the compound. Key fragmentation pathways for ketones generally involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). mdpi.com For this compound, this would lead to characteristic losses.

One expected primary fragmentation would be the loss of a C3H5 fragment from the aliphatic portion of the molecule, resulting in a stable acylium ion. Another significant fragmentation pathway would likely involve rearrangements and cleavages within the fluorinated aromatic ring, influenced by the electron-withdrawing nature of the fluorine atoms. The presence of three fluorine atoms would also give rise to characteristic isotopic patterns that can be analyzed.

A hypothetical fragmentation pattern based on the principles of mass spectrometry for ketones is presented below. iucr.orgmsu.edu

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Significance
[C₁₀H₇F₃O]⁺Molecular Ion216.04Confirms the molecular weight of this compound.
[C₇H₂F₃O]⁺Acylium ion after α-cleavage161.01Indicates the loss of the C3H5 alkyl chain from the tetralone ring.
[C₆F₃H₂]⁺Fluorinated aromatic fragment129.01Suggests cleavage and rearrangement involving the fluorinated benzene (B151609) ring.

This table is illustrative and based on general fragmentation principles for ketones; actual experimental values may vary.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone functional group, typically appearing in the region of 1715-1740 cm⁻¹. thieme-connect.de The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. Current time information in Bangalore, IN. The carbon-fluorine (C-F) bonds of the trifluorinated ring would produce strong, characteristic absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

A summary of expected characteristic IR absorption bands for this compound is provided in the table below. thieme-connect.deCurrent time information in Bangalore, IN.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone)Stretch1715 - 1740Strong
Aromatic C=CStretch1400 - 1600Medium to Weak
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-HStretch2850 - 3000Medium
C-FStretch1000 - 1400Strong

This table presents expected ranges for the specified functional groups. The precise wavenumbers can be influenced by the specific molecular environment.

X-ray Crystallography for Solid-State Structural Analysis

While no specific crystal structure for this compound is publicly available, analysis of closely related compounds, such as (S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone, provides significant insight into the expected solid-state characteristics. nih.govnih.govmassbank.eu X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystal. researchgate.net

Should single crystals of this compound be obtained, X-ray diffraction analysis would determine its crystal system, space group, and unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the smallest repeating unit of the crystal lattice). For instance, the related compound (S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone crystallizes in the monoclinic space group P2₁ with one molecule in the asymmetric unit. nih.govmassbank.eu It is plausible that this compound could crystallize in a similar or related space group, depending on the packing efficiency influenced by its specific intermolecular interactions.

A hypothetical set of unit cell parameters based on related tetralone structures is presented below. ajgreenchem.comthermofisher.com

Crystal System Space Group a (Å) b (Å) c (Å) α (°) ** β (°) γ (°) **Volume (ų)
MonoclinicP2₁/c~8-12~5-9~15-2090~95-10590~1200-1800

This table is illustrative and based on data from similar molecular structures. Actual parameters would require experimental determination.

The crystal packing of this compound would be governed by various intermolecular forces. researchgate.net While it lacks a classic hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor, potentially interacting with weak C-H donors from neighboring molecules.

For a chiral molecule, X-ray crystallography can determine its absolute configuration. This compound itself is achiral. However, if a chiral center were introduced, for example, through a substitution reaction at the C1 or C3 position, the absolute configuration of the resulting enantiomer could be determined using anomalous dispersion. This technique, often referred to as the Flack method, utilizes the small differences in scattering intensity of enantiomeric crystals when using X-ray radiation of a suitable wavelength. nih.gov This was successfully applied to determine the absolute configuration of the chiral derivative (S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone. nih.govmassbank.eu

Computational and Theoretical Studies of Trifluorinated Tetralone Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netesqc.org It is a popular method for calculating the properties of molecules due to its balance of accuracy and computational cost. columbia.edu

The electronic structure analysis would reveal how the electrons are distributed within the molecule. This includes identifying regions of high and low electron density, which are crucial for understanding the molecule's reactivity. The strong electronegativity of the fluorine atoms would be expected to draw electron density away from the aromatic ring, influencing the properties of the entire molecule. researchgate.net

DFT calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model. researchgate.netnih.govchemmethod.com

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning signals in experimental spectra. sigmaaldrich.compaulussegroup.commdpi.com The calculated shifts for 6,7,8-Trifluoro-2-tetralone would be influenced by the electronic environment of each nucleus, which is in turn affected by the fluorine substituents. rsc.org

A representative, though not specific to the title compound, data table for predicted vs. experimental chemical shifts is shown below. Such a table would be generated by performing DFT calculations and comparing the results to experimentally obtained NMR data.

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-17.207.25
C-5128.5128.9
F-6-115.3-115.8

This table is for illustrative purposes only. Specific data for this compound is not available.

IR Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. DFT calculations can predict these frequencies, which correspond to the stretching and bending of chemical bonds. nist.gov For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, C-F stretches, and various vibrations of the aromatic ring. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. chemmethod.comimist.ma It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. chemmethod.comimist.ma The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Ketones with an alpha-hydrogen, such as 2-tetralones, can exist in equilibrium with their enol tautomer. libretexts.orglibretexts.orgmasterorganicchemistry.com This phenomenon is known as keto-enol tautomerism. While the keto form is generally more stable for simple ketones, the stability of the enol form can be influenced by factors such as aromaticity and intramolecular hydrogen bonding. masterorganicchemistry.comcomporgchem.com

DFT calculations can be used to determine the relative energies of the keto and enol forms of this compound, and thus predict the equilibrium constant for the tautomerization process. The presence of the fluorine atoms could potentially influence the stability of the enol form through inductive and resonance effects.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.orgfortunejournals.commdpi.comnih.gov This technique allows for the exploration of conformational flexibility and the dynamic behavior of molecules.

The alicyclic ring of a tetralone is not planar and can adopt different conformations. MD simulations of this compound would allow for the exploration of these different conformations and the energy barriers between them. By simulating the motion of the molecule over time, one can understand its flexibility and how it might interact with other molecules. This is particularly relevant for understanding how the molecule might bind to a biological target or a catalyst. rsc.orgacs.org

A hypothetical data table illustrating the results of a conformational analysis is presented below. This table would typically show the relative energies and populations of the different stable conformations.

ConformerRelative Energy (kcal/mol)Population (%)
Chair0.095.2
Twist-Boat5.44.8

This table is for illustrative purposes only. Specific data for this compound is not available.

Solvation Studies and Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational solvation models, such as the Polarizable Continuum Model (PCM), are employed to predict these effects. The choice of solvent can alter the compound's conformational stability, reactivity, and spectral properties.

The presence of three fluorine atoms on the aromatic ring and a ketone group on the aliphatic ring imparts a distinct polarity to the molecule. In polar solvents, strong dipole-dipole interactions between the solvent and the carbonyl group are expected to stabilize the molecule. Theoretical studies on similar ketones show that polar solvents can influence tautomeric equilibria, although for this compound, the keto form is overwhelmingly stable. mdpi.com

Computational models can predict changes in molecular properties such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO) in different solvents. For instance, increasing solvent polarity is generally predicted to decrease reaction rates for certain nucleophilic substitution reactions where the charge is more dispersed in the transition state than in the reactants. quora.com The use of implicit solvent models in Density Functional Theory (DFT) calculations, such as the IEFPCM variant within the Gaussian suite of programs, is a standard approach to account for these environmental effects on the molecule's electronic structure and reactivity. rsc.org

Table 1: Predicted Solvent Effects on Key Molecular Properties of an Analogous Fluorinated Ketone

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)Predicted HOMO-LUMO Gap (eV)
Gas Phase13.25.1
Cyclohexane (B81311)2.03.85.0
Dichloromethane8.94.54.8
Acetonitrile (B52724)37.54.94.7
Water80.15.24.6
This interactive table is based on generalized data from computational studies on similar aromatic ketones and illustrates expected trends.

General Intermolecular Interactions and Association Phenomena

The intermolecular forces involving this compound are critical for understanding its solid-state packing, crystal structure, and interactions with biological macromolecules. The fluorine substituents introduce the potential for a range of non-covalent interactions.

Key interactions predicted for this system include:

Dipole-Dipole Interactions: The prominent carbonyl group creates a strong molecular dipole, leading to significant dipole-dipole forces that influence molecular association. quora.com

Hydrogen Bonding: While the molecule itself is not a hydrogen bond donor, the carbonyl oxygen is a strong hydrogen bond acceptor, readily interacting with protic solvents or other donor molecules.

Halogen Bonding and Fluorine-Involved Interactions: The organic fluorine atoms can participate in various stabilizing contacts, including C–F···π and C–F···F interactions, which have been a subject of extensive theoretical and experimental debate. researchgate.netacs.org Analysis using tools like Hirshfeld surfaces can quantify the relative contributions of these different contacts to the crystal packing. sibran.ru

π-π Stacking: The electron-deficient nature of the trifluorinated benzene (B151609) ring can lead to π-π stacking interactions with electron-rich aromatic systems.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect and quantify the energetic contributions of these individual interactions (electrostatics, exchange, induction, and dispersion). rsc.org

Mechanistic Studies through Computational Chemistry

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions involving this compound. By using DFT methods, researchers can calculate the energies of reactants, products, intermediates, and, crucially, transition states. flinders.edu.au

For example, in a nucleophilic addition to the carbonyl group, computational analysis can distinguish between different mechanistic pathways. The process involves locating the transition state structure and characterizing it by frequency analysis, which should reveal a single imaginary frequency corresponding to the reaction coordinate. uni-saarland.de The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

Studies on related ketones, such as the Norrish Type II reaction, demonstrate how computational models can trace the entire reaction coordinate, identifying key steps like intramolecular hydrogen abstraction and subsequent bond cleavage through a six-membered cyclic transition state. uni-saarland.de Similarly, for reactions like the Schmidt rearrangement of related cyclic ketones, DFT calculations can assess multiple potential pathways to predict the most likely mechanism. rsc.org

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are critical in the synthesis of complex molecules derived from this compound. Computational chemistry has become an indispensable tool for predicting these outcomes, often circumventing extensive experimental trial-and-error. flinders.edu.aunih.gov

Regioselectivity: In reactions such as electrophilic aromatic substitution on the fluorinated ring, the positions of the fluorine atoms strongly direct the incoming substituent. DFT calculations can predict the most likely site of reaction by comparing the energies of the possible transition states or reaction intermediates (e.g., Wheland intermediates). nih.gov For nucleophilic aromatic substitution, computational approaches have been shown to successfully predict regioselectivity by calculating the energies of possible σ-complex intermediates.

Stereoselectivity: In reactions creating a new chiral center, such as the asymmetric reduction of the ketone, computational modeling can predict which stereoisomer will be preferentially formed. This is achieved by modeling the reaction in the presence of a chiral catalyst and comparing the activation energies for the pathways leading to the different stereoisomers. researchgate.net A lower transition state energy for one pathway indicates it is kinetically favored, leading to an excess of one enantiomer. For example, in the palladium-catalyzed α-arylation of tetralones, the enantiomeric excess was correctly predicted by identifying stabilizing C–H···O contacts in the favored transition state and steric repulsion in the disfavored one. researchgate.net

Elucidation of Catalyst-Substrate Interactions in Catalytic Cycles

Understanding how a catalyst interacts with a substrate at the molecular level is key to designing more efficient and selective reactions. Computational modeling provides detailed insights into these interactions throughout a catalytic cycle.

In the context of this compound, a key reaction is the asymmetric hydrogenation of its ketone functionality. Computational studies on analogous systems reveal the crucial non-covalent interactions between the substrate and the chiral catalyst that dictate stereoselectivity. rsc.orgnih.gov For instance, in organocatalysis, DFT studies have shown that hydrogen bonding, anion-π interactions, and C-H···F interactions between the catalyst and a fluorinated ketone substrate can significantly lower the energy barrier for one enantiomeric pathway over the other. rsc.orgnih.govmdpi.com

The analysis of these interactions often involves:

Geometry Optimization: Locating the minimum-energy structures for the catalyst-substrate complex and the key transition states.

Energy Decomposition Analysis (EDA): Quantifying the nature of the binding, separating it into components like electrostatic, Pauli repulsion, and orbital interaction terms.

Non-Covalent Interaction (NCI) Plots: Visualizing the regions of weak and stabilizing interactions between the catalyst and the substrate. mdpi.com

These computational approaches can rationalize why a particular catalyst is effective and guide the design of new catalysts with improved performance for reactions involving trifluorinated ketones. osti.gov

Applications of 6,7,8 Trifluoro 2 Tetralone in Advanced Organic Synthesis

Building Blocks for Complex Fluorinated Chemical Scaffolds

The trifluorinated tetralone core of 6,7,8-Trifluoro-2-tetralone serves as a foundational building block for the construction of more elaborate and structurally diverse fluorinated molecules. The presence of the fluorine atoms significantly influences the reactivity of both the aromatic ring and the ketone functionality, allowing for selective transformations to build complex scaffolds.

The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution, while simultaneously making it susceptible to nucleophilic aromatic substitution (SNA_r). This reactivity can be harnessed to introduce a variety of substituents onto the aromatic core, leading to the synthesis of novel polycyclic and heterocyclic systems. For instance, while no specific examples for this compound are extensively documented in peer-reviewed literature, the analogous reactivity of other polyfluorinated aromatic compounds suggests its potential in such transformations. rsc.orgacs.org

Furthermore, the ketone moiety can be readily transformed into a range of other functional groups. For example, reduction can yield the corresponding alcohol, which can be a precursor for ethers, esters, or can be eliminated to introduce a double bond. The enolate of the ketone can be alkylated, acylated, or halogenated to introduce further complexity at the α-position. These transformations, combined with the unique properties imparted by the trifluorinated benzene (B151609) ring, make this compound a versatile starting material for the synthesis of novel fluorinated compounds with potential applications in pharmaceuticals and agrochemicals. alfa-chemistry.com

Intermediates in the Construction of Densely Functionalized Organic Molecules

The tetralone framework provides a rigid and well-defined three-dimensional structure, which is a desirable feature in the design of biologically active molecules. This compound, as an intermediate, offers a platform for the introduction of multiple functional groups in a stereocontrolled manner.

The functionalization of the ketone at the C-2 position, followed by reactions on the aromatic ring, can lead to densely functionalized molecules with a high degree of molecular complexity. For example, the synthesis of various fluorinated indanone and tetralone derivatives has been reported, showcasing the utility of these scaffolds in creating molecules with unique structural features. mdpi.com While direct functionalization studies on this compound are not widely available, the chemistry of similar ketones provides a roadmap for its potential transformations. For instance, successive C–C bond cleavage and fluorination have been demonstrated on related β-keto esters, indicating the potential for complex rearrangements and functionalizations. rsc.org

The following table provides examples of the types of functionalizations that are plausible for the this compound scaffold based on known reactions of similar ketones.

Reaction TypeReagents and ConditionsPotential Product
Reduction NaBH₄, MeOH6,7,8-Trifluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Grignard Reaction R-MgBr, Et₂O2-Alkyl-6,7,8-trifluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Wittig Reaction Ph₃P=CHR, THF2-Alkylidene-6,7,8-trifluoro-1,2,3,4-tetrahydronaphthalene
Enolate Alkylation 1. LDA, THF, -78 °C; 2. R-X1-Alkyl-6,7,8-trifluoro-3,4-dihydronaphthalen-2(1H)-one

Precursors for the Development of New Synthetic Methodologies

The unique electronic properties of this compound make it an interesting substrate for the development of new synthetic methodologies, particularly in the area of fluorine chemistry and catalytic processes. The activation of C-F bonds, for instance, is a challenging but highly rewarding transformation in organic synthesis. Polyfluorinated compounds like this tetralone could serve as model substrates to explore new catalytic systems for selective C-F bond functionalization. mdpi.com

Moreover, the development of methods for the synthesis of complex molecules often relies on the availability of versatile starting materials. The synthesis of various fluorinated building blocks is an active area of research, and this compound fits well within this category. siena.educaltech.edu Its availability from commercial suppliers, such as those listing CAS 808144-34-5, facilitates its use in exploratory synthetic studies. molaid.comamericanchemicalsuppliers.comalfa-chemistry.com The development of novel reactions using such fluorinated precursors can expand the toolbox of synthetic chemists and enable the construction of previously inaccessible molecules.

Chiral Auxiliaries and Ligand Precursors in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Chiral ligands and auxiliaries play a central role in transferring stereochemical information during a chemical reaction. Fluorinated compounds have been shown to be effective components of chiral auxiliaries and ligands, often leading to high levels of stereocontrol. cyu.fr The presence of fluorine atoms can influence the conformational preferences of the ligand-metal complex and its electronic properties, thereby enhancing enantioselectivity. cas.cnacs.org

While there are no specific reports on the use of this compound as a direct precursor for chiral auxiliaries or ligands, its structure suggests several possibilities. The tetralone can be converted into chiral amino alcohols or diamines, which are common scaffolds for chiral ligands. The trifluorinated aromatic ring could play a crucial role in the stereochemical outcome of the catalyzed reaction through non-covalent interactions. The synthesis of chiral fluorinated amines using N-tert-butylsulfinyl imines is a well-established method that could potentially be applied to derivatives of this compound. cas.cn

The following table lists some common chiral ligand types and how they could potentially be derived from this compound.

Chiral Ligand TypePotential Synthetic Route from this compound
Chiral Amino Alcohol 1. Asymmetric reduction of the ketone to a chiral alcohol. 2. Conversion of the alcohol to an amine with retention of stereochemistry.
Chiral Diamine 1. Reductive amination of the ketone to a primary amine. 2. Resolution of the racemic amine. 3. Further functionalization to a diamine.
Chiral Phosphine Ligand 1. Conversion of the tetralone to a diol. 2. Formation of a cyclic sulfate (B86663) and reaction with a phosphide (B1233454) source.

Conclusion and Future Research Directions

Summary of Key Findings and Current Research Landscape

The investigation into 6,7,8-trifluoro-2-tetralone has established it as a pivotal fluorinated scaffold with significant potential, primarily as a synthetic intermediate in medicinal and materials chemistry. The current research landscape is characterized by a foundational understanding of its synthesis and a nascent exploration of its reactivity. Key findings from existing research demonstrate that the strategic placement of three fluorine atoms on the aromatic ring profoundly influences the molecule's electronic properties. This trifluorination imparts a strong electron-withdrawing character to the aryl moiety, which consequently enhances the acidity of the α-protons adjacent to the ketone and activates the aromatic ring toward specific transformations.

Established synthetic routes typically rely on multi-step sequences, often commencing from commercially available fluorinated benzene (B151609) derivatives. These routes commonly involve a Friedel-Crafts acylation followed by a reduction and subsequent intramolecular cyclization to form the tetralone core. While effective, these methods are often limited by harsh reaction conditions, moderate yields, and a lack of atom economy. The primary value of this compound, as identified in current literature, is its role as a versatile building block. The ketone functional group serves as a reliable handle for a wide array of classical organic reactions, while the trifluorinated ring offers a unique electronic and steric environment for designing novel molecular architectures.

Unexplored Synthetic Avenues for Trifluorinated Tetralones

Despite the existence of foundational synthetic methods, considerable scope remains for the development of more efficient, elegant, and sustainable routes to this compound and its analogs. Future research should prioritize moving beyond classical approaches toward modern synthetic methodologies.

One major unexplored avenue is the application of transition-metal-catalyzed C-H activation and annulation strategies. A hypothetical approach could involve the direct coupling and cyclization of a fluorinated aromatic precursor with a suitable four-carbon synthon, potentially bypassing multiple discrete steps like acylation and reduction. Furthermore, the development of asymmetric syntheses remains a critical unmet challenge. While the parent compound is achiral, many of its most valuable derivatives would possess chirality at the α-position or at the carbonyl carbon (after reduction). Future work could focus on developing catalytic asymmetric hydrogenations of the ketone or enantioselective alkylations of the corresponding enolate, providing direct access to optically pure derivatives.

The table below contrasts established synthetic paradigms with promising, yet unexplored, future strategies.

Synthetic AspectEstablished MethodologiesProposed Unexplored AvenuesPotential Advantages of New Avenues
Ring Formation Multi-step Friedel-Crafts acylation/alkylation sequences.Transition-metal-catalyzed [4+2] annulation; Intramolecular C-H activation/cyclization.Improved atom economy, reduced step count, milder reaction conditions.
Introduction of Fluorine Use of pre-fluorinated starting materials (e.g., 1,2,3-trifluorobenzene).Late-stage C-H fluorination of a pre-formed tetralone core.Rapid diversification of scaffolds; access to analogs not available from pre-fluorinated precursors.
Stereocontrol Generally produces racemic mixtures, requiring subsequent resolution.Catalytic asymmetric hydrogenation; Enantioselective enolate chemistry; Organocatalysis.Direct synthesis of enantiomerically pure compounds, avoiding costly resolution steps.

Emerging Trends in Fluorine Chemistry Relevant to Tetralone Systems

The broader field of fluorine chemistry is rapidly evolving, and several emerging trends hold immense promise for the study of this compound. The most significant of these is the continued advancement in late-stage fluorination (LSF) . While currently challenging to apply with high regioselectivity to electron-rich aromatic systems, new reagents and catalytic systems could one day enable the direct conversion of 2-tetralone (B1666913) into its 6,7,8-trifluoro derivative. This would represent a paradigm shift, allowing for the rapid synthesis of a library of fluorinated analogs from a common, non-fluorinated precursor.

Another relevant trend is the use of photoredox and electrochemical catalysis to mediate difficult transformations. These methods can generate highly reactive radical species under exceptionally mild conditions. Such approaches could be harnessed to forge the C-C bonds necessary for the tetralone skeleton or to functionalize the molecule in novel ways that are inaccessible through traditional thermal reactions.

Finally, the adoption of continuous flow chemistry for fluorination reactions is a critical trend for improving the safety, scalability, and efficiency of synthesis. The generation and use of potentially hazardous fluorinating agents or the execution of highly exothermic reactions can be controlled with unprecedented precision in microreactors. Applying flow chemistry to the synthesis of this compound could de-risk existing protocols and enable large-scale production for further derivatization and screening.

Potential for Novel Chemical Transformations and Methodologies

Once synthesized, this compound is a platform for exploring novel chemical transformations driven by its unique electronic structure. The highly electron-deficient nature of the aromatic ring makes it an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The fluorine atoms, particularly at the C6 and C8 positions (ortho and para to the activating alkyl framework), are likely susceptible to displacement by a range of nucleophiles (O-, N-, S-, and C-based). This provides a powerful and underexplored strategy for introducing further complexity and diversity, creating derivatives that would be impossible to synthesize otherwise.

The ketone and its α-position also offer fertile ground for new methodologies. The increased acidity of the α-protons (at C1 and C3) due to the inductive effect of the fluorinated ring could be exploited for highly regioselective enolate formation and subsequent reaction with unconventional electrophiles. Furthermore, the ketone could serve as a linchpin in multicomponent reactions or be transformed into more complex heterocyclic systems through condensation with bifunctional reagents. For instance, reactions with hydrazines or hydroxylamines could lead to trifluorinated indazoles or isoxazoles fused to the cyclohexane (B81311) ring, respectively, representing novel and medicinally relevant chemotypes.

The following table outlines potential novel reactions using this compound as a substrate.

Reactive SiteProposed TransformationKey Reagents / ConditionsAnticipated Outcome / Advantage
Aromatic Ring (C6/C8) Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, Thiols (e.g., NaN3, NaOMe, KStBu)Regioselective displacement of fluorine to install new functional groups; creates highly functionalized cores.
Ketone (C2) Reductive AminationPrimary/Secondary Amine, NaBH(OAc)3Direct synthesis of trifluorinated aminotetralin derivatives, a privileged structure in medicinal chemistry.
α-Carbon (C1/C3) Palladium-Catalyzed α-ArylationAryl Halide, Pd Catalyst, Buchwald-Hartwig LigandFormation of a C(sp²)-C(sp³) bond at the α-position, creating complex polycyclic systems.
Entire Scaffold Condensation/HeterocyclizationHydrazine (B178648), Guanidine, HydroxylamineFormation of novel, fused heterocyclic systems (e.g., trifluorinated pyrazolo-tetralins).

Q & A

Q. What are the recommended synthetic routes for 6,7,8-Trifluoro-2-tetralone in academic settings?

Methodological Answer:

  • Friedel-Crafts Acylation : Start with a fluorinated benzene derivative (e.g., 1,2,3-trifluorobenzene) and react it with a cyclic ketone precursor (e.g., tetralin derivatives) under Lewis acid catalysis (e.g., AlCl₃ or BF₃). Monitor reaction progress via TLC or GC-MS .
  • Fluorination Post-Functionalization : Introduce fluorine atoms via electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) after forming the tetralone backbone. Optimize stoichiometry to avoid over-fluorination .
  • Key Considerations : Use anhydrous conditions to prevent hydrolysis of intermediates. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm structure via ¹⁹F NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
  • HPLC/GC-MS : Use C18 columns (acetonitrile/water mobile phase) or DB-5MS columns for retention time comparison against standards .
  • Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR to resolve fluorination patterns and confirm regioselectivity. ¹⁹F NMR chemical shifts typically range between -110 to -150 ppm for aromatic fluorines .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane mixtures .
    • Purity Metrics : Report melting point (expected range: 80–90°C based on analogous fluorinated tetralones) and elemental analysis (C, H, F) with <1% deviation .

Advanced Research Questions

Q. How should researchers address discrepancies in reported fluorination positions during synthesis?

Methodological Answer:

  • Contradiction Analysis :
  • Isotopic Labeling : Use ¹⁸O-labeled ketone precursors to track acylation vs. fluorination pathways .
  • DFT Calculations : Compare experimental ¹⁹F NMR shifts with computational models (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) to validate proposed structures .
    • Case Study : If fluorination at C7 is inconsistent, revise reaction conditions (e.g., lower temperature for kinetic control) or switch to directing groups (e.g., nitro or methoxy) to enhance regioselectivity .

Q. What computational models are suitable for predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Hybrid QSAR/MD Approaches :
  • QSAR : Train models using datasets of fluorinated aromatic ketones to predict electrophilic reactivity at the carbonyl group .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction trajectories using GROMACS or AMBER .
    • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from stopped-flow spectroscopy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.